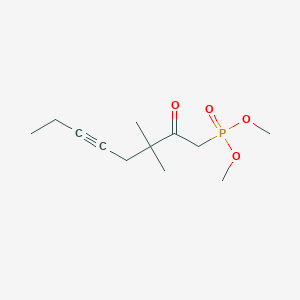
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester
Overview
Description
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester is a chemical compound with the molecular formula C12H21O4P It is a member of the phosphonate family, characterized by the presence of a phosphonate group (P(=O)(OCH3)2) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester typically involves the reaction of an appropriate alkyne with a phosphonate ester. One common method is the Michael addition of a phosphonate ester to an alkyne, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as distillation or recrystallization, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in substitution reactions, where one of the methoxy groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the substituent used.
Scientific Research Applications
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which (3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester exerts its effects involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The pathways involved may include nucleophilic addition and substitution reactions, where the phosphonate group acts as a nucleophile.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl 2-oxopropylphosphonate
Uniqueness
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester is unique due to its specific structure, which includes an alkyne and an oxo group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers unique opportunities for the construction of complex molecules and the study of reaction mechanisms.
Properties
CAS No. |
85462-95-9 |
|---|---|
Molecular Formula |
C12H21O4P |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3,3-dimethyloct-5-yn-2-one |
InChI |
InChI=1S/C12H21O4P/c1-6-7-8-9-12(2,3)11(13)10-17(14,15-4)16-5/h6,9-10H2,1-5H3 |
InChI Key |
GGMCUAHRMNAHMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(C)(C)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
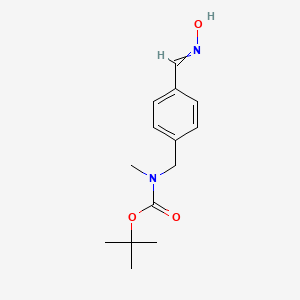
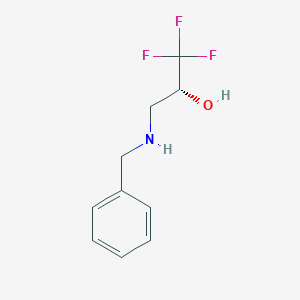
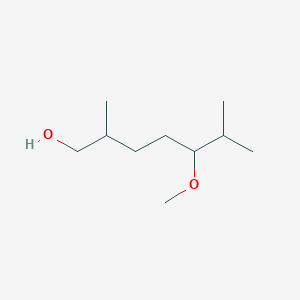
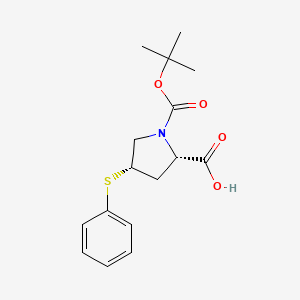
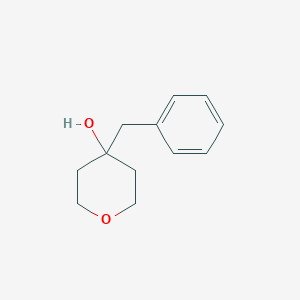

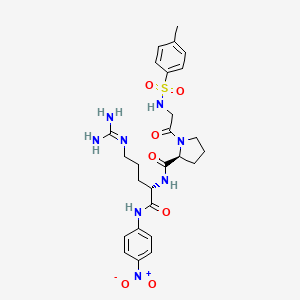
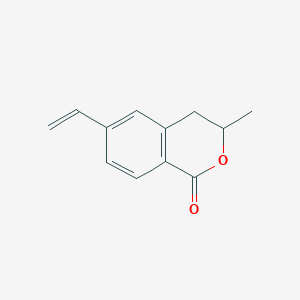
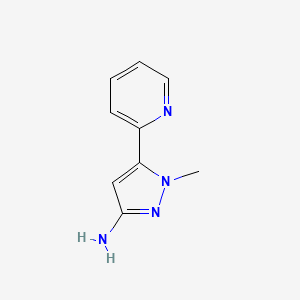
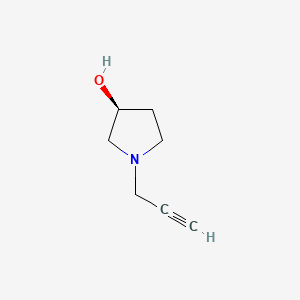
![N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8611116.png)
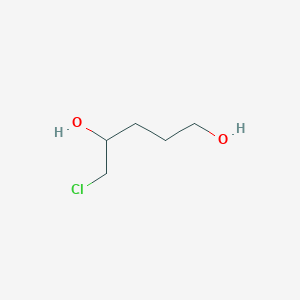
![9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde](/img/structure/B8611124.png)

